
Butoxy(dibutyl)indigane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butoxy(dibutyl)indigane is a chemical compound that belongs to the class of organometallic compounds It is characterized by the presence of butoxy and dibutyl groups attached to an indium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(dibutyl)indigane typically involves the reaction of indium trichloride with butyl lithium and butanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
InCl3+3BuLi+BuOH→this compound+LiCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butoxy(dibutyl)indigane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of indium.
Substitution: The butoxy and dibutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium oxides, while substitution reactions can produce a variety of organoindium compounds.
Aplicaciones Científicas De Investigación
Butoxy(dibutyl)indigane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organoindium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including semiconductors and nanomaterials.
Mecanismo De Acción
The mechanism of action of butoxy(dibutyl)indigane involves its interaction with molecular targets through coordination and bonding. The indium atom can form complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Butylindium: Similar in structure but lacks the butoxy group.
Dibutylindium: Contains two butyl groups but no butoxy group.
Butoxyindium: Contains a butoxy group but fewer butyl groups.
Uniqueness
Butoxy(dibutyl)indigane is unique due to the presence of both butoxy and dibutyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
113558-17-1 |
|---|---|
Fórmula molecular |
C12H27InO |
Peso molecular |
302.16 g/mol |
Nombre IUPAC |
butoxy(dibutyl)indigane |
InChI |
InChI=1S/C4H9O.2C4H9.In/c1-2-3-4-5;2*1-3-4-2;/h2-4H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1 |
Clave InChI |
HXHDSNNIXSJBMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[In](CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
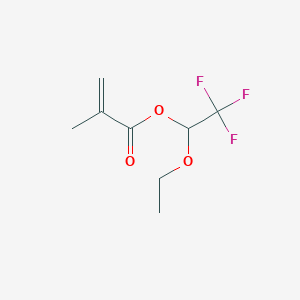
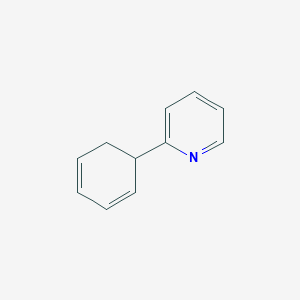
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)



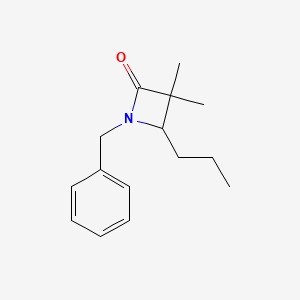

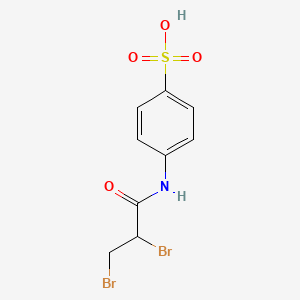
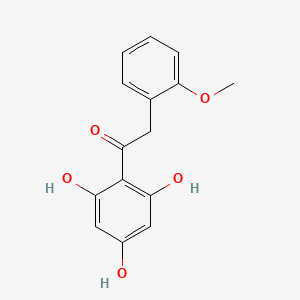

![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
